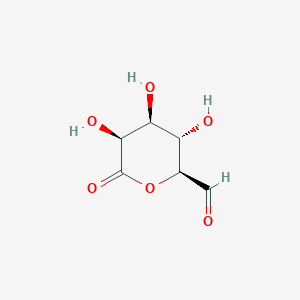

D-Glucurono-6,2-lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-glucurono-6,2-lactone is a glucuronolactone. It derives from a D-glucuronic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Formulation

D-Glucurono-6,2-lactone is utilized in the pharmaceutical industry primarily for its ability to enhance the solubility and stability of active pharmaceutical ingredients. This property is critical in drug formulation as it improves the bioavailability of medications, ensuring that they are effectively absorbed by the body. Studies have shown that incorporating this compound into formulations can lead to improved therapeutic outcomes by facilitating better drug delivery systems .

Synthesis of Active Compounds

In addition to its role in drug formulation, this compound serves as a starting reagent in the synthesis of various bioactive compounds. For example, it is used in the preparation of glucuronides, which are important for the metabolism and detoxification of drugs within the body. Research indicates that derivatives synthesized from this compound can exhibit enhanced pharmacological properties .

Cosmetic Industry

Skin Care Products

this compound is increasingly incorporated into cosmetic formulations due to its beneficial effects on skin hydration and elasticity. It acts as a humectant, helping to retain moisture in the skin and improve overall skin texture. This makes it particularly valuable in anti-aging products where maintaining skin moisture is crucial .

Food Preservation

Antioxidant Properties

The compound exhibits significant antioxidant properties, making it suitable for use in food preservation. By inhibiting oxidative processes, this compound can extend the shelf life of food products while maintaining their freshness and nutritional quality. Its application in food science addresses consumer demand for longer-lasting products without compromising safety or quality .

Biochemical Research

Reagent in Assays

In biochemical research, this compound is frequently employed as a reagent in various assays aimed at studying metabolic pathways and enzyme activities. Its role as a substrate or inhibitor can provide insights into enzyme kinetics and metabolic regulation, which are essential for understanding various diseases .

Environmental Applications

Emerging studies have explored the potential of this compound in environmental applications such as bioremediation. Its ability to interact with pollutants suggests that it could be utilized to help degrade harmful substances in soil and water systems, contributing to environmental sustainability efforts .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Enhances solubility and bioavailability |

| Synthesis of active compounds | Facilitates metabolism and detoxification | |

| Cosmetics | Skin care products | Improves hydration and elasticity |

| Food Science | Food preservation | Extends shelf life through antioxidant action |

| Biochemical Research | Reagent in assays | Aids study of metabolic pathways |

| Environmental Science | Bioremediation potential | Helps degrade pollutants |

Case Studies

- Pharmaceutical Development : A study demonstrated that formulations containing this compound significantly improved the absorption rates of certain anti-inflammatory drugs compared to standard formulations without it .

- Cosmetic Efficacy : Clinical trials on skincare products with this compound showed marked improvements in skin hydration levels after four weeks of use among participants aged 30 to 50 years .

- Food Preservation Research : Research conducted on fruit juices treated with this compound indicated a reduction in spoilage rates by up to 30% compared to untreated samples over a four-week period .

Propriétés

Formule moléculaire |

C6H8O6 |

|---|---|

Poids moléculaire |

176.12 g/mol |

Nom IUPAC |

(2S,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |

InChI |

InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3-,4+,5+/m1/s1 |

Clé InChI |

JBQGSJDKHSBLDG-MBMOQRBOSA-N |

SMILES |

C(=O)C1C(C(C(C(=O)O1)O)O)O |

SMILES isomérique |

C(=O)[C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |

SMILES canonique |

C(=O)C1C(C(C(C(=O)O1)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.